![molecular formula C14H12FN3 B1312142 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 89185-47-7](/img/structure/B1312142.png)
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
“2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis
The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Scientific Research Applications
COX-2 Inhibitors
This compound has been used in the design and synthesis of new selective COX-2 inhibitors . These inhibitors play a crucial role in converting arachidonic acid to inflammatory mediators and have a lower incidence of adverse effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .
Anti-Inflammatory
Imidazo[1,2-a]pyridines, which include this compound, have been shown to possess anti-inflammatory properties . They play a key role in reducing inflammation, pain, and fever caused by prostaglandins .
Antiprotozoal
Imidazo[1,2-a]pyridines have also been found to have antiprotozoal properties . This makes them useful in the treatment of diseases caused by protozoan parasites .
Antiviral
These compounds have demonstrated antiviral properties . They can be used in the treatment of viral infections, including HIV and hepatitis C .
Antibacterial and Antifungal
Cancer Research
The same compound has also exhibited biological activity against certain types of cancer cells. This makes it a potential candidate for cancer research and treatment.
Fluorophore
Imidazo[1,2-a]pyridine, which includes “2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine”, has been synthesized and discovered as a fluorophore for the first time . Fluorophores are molecules that can re-emit light upon light excitation .
Synthetic Transformations
Imidazo[1,2-a]pyridines are versatile intermediates for synthetic transformations . They can be used in various chemical reactions to synthesize other compounds .
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine is the cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators . This compound has been found to exhibit high affinity towards multiple receptors , which makes it a valuable candidate for developing new therapeutic derivatives.
Mode of Action
The compound interacts with its target, the COX enzyme, by inhibiting its activity . The docking studies have shown that the molecules are positioned well in the COX-2 active site . This interaction results in the inhibition of the conversion of arachidonic acid to inflammatory mediators .
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, the compound reduces the production of prostanoids, which play a role in many inflammatory processes .
Pharmacokinetics
Similar compounds have been shown to exhibit fast and high conversion to their active metabolites . A gender-specific difference in systemic exposure to the compound and its metabolites was observed in rats .
Result of Action
The inhibition of the COX enzyme by 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine results in a decrease in the production of prostanoids . This leads to a reduction in inflammation, pain, and fever . The compound has shown significant activity in an antinociceptive activity assessment via the formalin test .
properties
IUPAC Name |
2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-9-3-2-8-18-13(16)12(17-14(9)18)10-4-6-11(15)7-5-10/h2-8H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFDLBOOZOCENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415400 |
Source
|
Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |
CAS RN |
89185-47-7 |
Source
|
Record name | Imidazo[1,2-a]pyridin-3-amine, 2-(4-fluorophenyl)-8-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89185-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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